Gibbersib
Description
Properties
CAS No. |
173269-32-4 |
|---|---|
Molecular Formula |
C26H25FN8O4 |
Synonyms |
Gibbersib |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Gibbersib Components
Elucidation of Gibberellin Biosynthetic Pathways in Fusarium moniliforme
The synthesis of gibberellins (B7789140) in F. moniliforme is a secondary metabolic pathway that has been the subject of extensive research. Understanding this pathway at the molecular level is crucial for the targeted enhancement of Gibbersib production.
Genetic and Enzymatic Determinants of Gibberellin Synthesis in Fungi
The biosynthesis of gibberellins in F. moniliforme is orchestrated by a cluster of genes that encode the requisite enzymes for converting a primary metabolite, geranylgeranyl diphosphate (B83284) (GGDP), into various gibberellin structures. nih.gov This pathway involves a series of cyclization and oxidation reactions.
The key genes and the enzymes they encode in the F. moniliforme gibberellin biosynthetic pathway are outlined below:
| Gene | Enzyme | Function |
| ggs2 | Geranylgeranyl diphosphate synthase | Catalyzes the formation of GGDP, the precursor for all diterpenoids, including gibberellins. nih.govnih.gov |
| cps/ks | ent-Copalyl diphosphate synthase / ent-Kaurene (B36324) synthase | A bifunctional enzyme that first cyclizes GGDP to ent-copalyl diphosphate and then further to ent-kaurene, the first committed step in gibberellin biosynthesis. nih.gov |
| P450-4 | ent-Kaurene oxidase | A cytochrome P450 monooxygenase that catalyzes the sequential oxidation of ent-kaurene to ent-kaurenoic acid. nih.gov |
| P450-1 | Gibberellin C-7 oxidase | Another cytochrome P450 monooxygenase responsible for the oxidation of GA12-aldehyde to GA12. nih.gov |
| P450-2 | Gibberellin C-13 hydroxylase | A cytochrome P450 monooxygenase that hydroxylates the C-13 position of the gibberellin skeleton. nih.gov |
| P450-3 | Gibberellin C-20 oxidase | A cytochrome P450 monooxygenase involved in the later steps of the pathway, leading to the formation of various gibberellins. nih.gov |
| des | Desaturase | An enzyme that introduces a double bond, contributing to the diversity of gibberellins produced. nih.gov |
These enzymes work in a coordinated fashion to produce the array of gibberellins found in this compound. The presence and expression levels of these genes are direct determinants of the final product profile. nih.gov
Regulatory Mechanisms Governing Gibberellin Production in Microbial Cultures
The production of gibberellins in F. moniliforme is tightly regulated by environmental and nutritional factors. Nitrogen availability is a key regulatory signal. nih.gov Gibberellin biosynthesis is significantly enhanced under nitrogen-limiting conditions. This regulation is mediated by the global nitrogen-responsive transcription factor, AreA. nih.gov
Under nitrogen starvation, AreA activates the expression of the gibberellin biosynthetic genes by binding to specific promoter regions. nih.gov This derepression of the gene cluster leads to an increase in the production of gibberellins. Other factors such as carbon source, pH, and temperature also play a role in regulating the expression of these genes, albeit their mechanisms are less understood than the nitrogen regulation. sapub.orgscispace.com
Strain Optimization and Fermentation Technologies for Enhanced this compound Component Yield
To meet the industrial demand for this compound, significant efforts have been made to improve the yield of gibberellins from F. moniliforme through both genetic modification of the fungus and optimization of the fermentation process. tandfonline.combohrium.com
Genetic Engineering Approaches for Fusarium moniliforme
Genetic engineering offers powerful tools to enhance the production of gibberellins in F. moniliforme. One approach involves the overexpression of key biosynthetic genes. By introducing additional copies of genes like ggs2 or the P450 monooxygenases under the control of strong, constitutive promoters, the metabolic flux towards gibberellin synthesis can be increased.
Another strategy is the disruption of competing metabolic pathways. By knocking out genes involved in the synthesis of other secondary metabolites, more precursor molecules (GGDP) can be channeled into the gibberellin pathway. Furthermore, techniques like Agrobacterium tumefaciens-mediated transformation have been successfully applied to introduce foreign DNA into F. moniliforme, opening up possibilities for more complex genetic modifications. nih.gov The restoration of gibberellin production in non-producing strains of the Gibberella fujikuroi species complex has been achieved by complementing enzymatic blocks through the introduction of functional genes from producing strains, demonstrating the potential of these genetic approaches. nih.gov
Bioreactor Design and Process Parameters for Industrial Scale Production
The large-scale production of this compound components is carried out in specialized bioreactors under carefully controlled conditions. Both submerged fermentation (SmF) and solid-state fermentation (SSF) systems are utilized. bohrium.comnih.gov
In submerged fermentation , the fungus is grown in a liquid medium within a stirred-tank bioreactor. Key process parameters that are optimized include:
Temperature: Typically maintained between 28-30°C. sapub.orgscispace.com
pH: Controlled in the range of 5.0-7.0. sapub.orgscispace.com
Aeration and Agitation: Sufficient oxygen supply is critical, and agitation ensures homogenous mixing of nutrients and cells.
Nutrient Medium: The composition of the medium, particularly the carbon-to-nitrogen ratio, is crucial. Glucose and other readily metabolizable sugars are common carbon sources, while nitrogen sources are kept limited to induce gibberellin production. nih.gov
Solid-state fermentation involves growing the fungus on a solid substrate with a limited amount of free water. This method can sometimes lead to higher yields of certain gibberellins. ncsu.edu
Substrates: Agro-industrial residues like wheat bran, maize flour, and citric pulp are often used as solid supports and nutrient sources. bohrium.comnih.gov
Moisture Content: The initial moisture content is a critical parameter, typically set between 60-75%. nih.gov
Bioreactor Types: Rotating drum bioreactors and packed-bed column bioreactors are common designs for SSF. bohrium.comnih.gov
The choice between SmF and SSF depends on the desired gibberellin profile and economic considerations. The following table summarizes typical yields reported for gibberellic acid (GA3) production using different fermentation strategies with F. moniliforme.
| Fermentation Type | Bioreactor | Substrate | Temperature (°C) | pH | Reported GA3 Yield |
| Solid-State Fermentation (SSF) | Drum Bioreactor | 20% starch, 80% maize flour/wheat bran | 28 | 5.0 | 1750 mg/kg/day nih.gov |
| Solid-State Fermentation (SSF) | Column Bioreactor | Citric Pulp | 29 | 5.5-5.8 | 1468 mg/kg/day nih.gov |
| Submerged Fermentation (SmF) | Stirred-Tank | Glucose-based medium | 28-30 | 5.0-7.0 | >2 g/L nih.gov |
Microbial Metabolic Engineering for Novel Gibberellin Derivatives within the this compound Profile
While F. moniliforme naturally produces a range of gibberellins, metabolic engineering holds the potential to further diversify the this compound profile by creating novel derivatives. This can be achieved through several strategies.
One approach is the introduction of heterologous genes from other gibberellin-producing organisms, such as other fungi or even plants. These genes may encode enzymes with different substrate specificities or catalytic activities, leading to the formation of new gibberellin structures when integrated into the F. moniliforme metabolic network.
Another strategy is the targeted modification of existing biosynthetic enzymes. Through techniques like site-directed mutagenesis, the active sites of the P450 monooxygenases can be altered to change their hydroxylation patterns, potentially leading to the synthesis of gibberellins with altered bioactivity. While the creation of entirely new gibberellin backbones is a significant challenge, the modification of existing structures to enhance specific properties is a more near-term goal for improving the efficacy of this compound.
Comparative Analysis of Gibberellin Profiles from Diverse Fusarium Strains
The production of gibberellins (GAs), a class of diterpenoid phytohormones, is a notable characteristic of several species within the Fusarium genus. However, significant qualitative and quantitative differences exist in the gibberellin profiles among various Fusarium strains. These variations are influenced by the genetic makeup of the individual strains and species.
The Fusarium fujikuroi species complex (FFSC) is particularly known for its ability to produce GAs. nih.gov While F. fujikuroi is the most recognized producer of gibberellic acid (GA₃), other species within the complex, such as Fusarium proliferatum and Fusarium verticillioides, are also capable of synthesizing this phytohormone. jabonline.in Research has shown that even within a single species, different strains can exhibit distinct gibberellin production profiles.
Studies have categorized F. fujikuroi strains into different groups based on their metabolic profiles. For instance, some strains are high producers of GAs, while others produce GAs at very low or undetectable levels. jst.go.jp This variability in GA production is often linked to the differential expression of genes within the GA biosynthesis cluster. jst.go.jp
In a comparative study of various Fusarium strains, it was observed that isolates of F. fujikuroi generally produce high levels of GA₃, whereas strains of F. proliferatum and F. verticillioides tend to produce lower levels of GA₃. jabonline.in Furthermore, the production of other secondary metabolites, such as fumonisins, can be inversely correlated with gibberellin synthesis in some strains. jst.go.jp
The specific types of gibberellins produced can also vary. For example, the commercial product this compound is derived from a strain of Fusarium moniliforme and contains a mixture of gibberellins including GA₃, GA₄, and GA₇. bio-conferences.orgsibbio.ru This highlights the industrial importance of selecting specific Fusarium strains for the biotechnological production of a desired gibberellin profile.
Research involving the analysis of culture filtrates from different Fusarium strains has provided quantitative data on these variations. For instance, one study quantified the production of GA₁ , GA₃, and GA₇ in two different strains, revealing distinct concentration differences for each gibberellin. researchgate.net Another study focusing on F. moniliforme isolates from basmati rice demonstrated significant variation in the production of gibberellic acid among 38 different isolates, with concentrations ranging from 3.2 to 23.4 µg/ml. cabidigitallibrary.org
These comparative analyses are crucial for understanding the biosynthetic capabilities of different Fusarium species and for selecting optimal strains for the industrial production of specific gibberellins. The genetic diversity within the Fusarium genus presents a rich resource for discovering and utilizing novel gibberellin production profiles.
Table 1: Gibberellin Production by Various Fusarium Strains
| Fusarium Species | Strain | Gibberellin(s) Produced | Reference |
| Fusarium fujikuroi | Multiple strains | GA₃ (high levels) | jabonline.in |
| Fusarium proliferatum | Multiple strains | GA₃ (low levels) | jabonline.in |
| Fusarium verticillioides | Multiple strains | GA₃ (low levels) | jabonline.in |
| Fusarium moniliforme | Commercial strain | GA₃, GA₄, GA₇, GA₉ | bio-conferences.org |
| Fusarium fujikuroi | TS1 | GA₁, GA₃, GA₇ | researchgate.net |
| Fusarium fujikuroi | BRL1 | GA₁, GA₃, GA₇ | researchgate.net |
Table 2: Quantitative Comparison of Gibberellin Production in Select Fusarium Strains
| Fusarium Strain | GA₁ (ng/ml) | GA₃ (ng/ml) | GA₇ (ng/ml) | Reference |
| TS1 | 0.091 ± 0.009 | 0.324 ± 0.077 | 0.023 ± 0.002 | researchgate.net |
| BRL1 | 0.392 ± 0.007 | 0.089 ± 0.0007 | 0.492 ± 0.005 | researchgate.net |
Molecular and Cellular Mechanisms of Gibbersib Action in Plants
Receptor-Mediated Signal Transduction Pathways of Gibberellins (B7789140) in Target Plant Cells
The canonical gibberellin signaling pathway is a model of negative regulation, where the hormone acts to remove a repressor, rather than directly activating a target. This process is initiated by the perception of the GA signal by a nuclear receptor, which leads to a cascade of protein-protein interactions and ultimately, the degradation of key regulatory proteins. nih.govannualreviews.org
The primary event in Gibbersib signaling is its binding to a soluble nuclear receptor known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). csic.esbiorxiv.org The GID1 receptor, which shows structural similarity to hormone-sensitive lipases, possesses a specific binding pocket for gibberellins. pnas.orgspring8.or.jp Upon the binding of a bioactive GA molecule like this compound, the GID1 receptor undergoes a conformational change. biorxiv.org This change involves a mobile N-terminal "lid" that closes over the binding pocket, trapping the this compound molecule and creating a new surface for protein interaction. pnas.orgspring8.or.jp
Plants possess a small family of GID1 genes, which in eudicots like Arabidopsis thaliana are broadly classified into GID1ac and GID1b subgroups. oup.comnih.gov These different GID1 receptors can exhibit distinct roles and expression patterns, suggesting they may contribute to the diverse responses to gibberellins throughout the plant's life cycle and in different tissues. oup.comnih.gov For instance, studies in Arabidopsis and Lepidium sativum (garden cress) suggest that GID1ac and GID1b pathways may fulfill distinct, though partially redundant, roles during seed germination. nih.gov
In the absence of this compound, a class of nuclear proteins known as DELLA proteins act as potent repressors of GA-responsive growth. nih.govmdpi.com These proteins, named after a conserved amino acid sequence (Asp-Glu-Leu-Leu-Ala) in their N-terminal domain, function by interacting with and inactivating various transcription factors that are essential for promoting growth and developmental processes. mdpi.compnas.org
The this compound-GID1 complex formed upon hormone perception is the key to overcoming this repression. This complex has a high affinity for the DELLA domain of the DELLA proteins. biorxiv.orgnih.gov The formation of this stable ternary complex (this compound-GID1-DELLA) is the crucial step that marks the DELLA protein for destruction. biorxiv.orgoup.com This degradation occurs via the ubiquitin-26S proteasome system, a major pathway for controlled protein turnover in all eukaryotes. oup.comnih.gov By triggering the removal of DELLA repressors, this compound effectively "releases the brake" on GA-mediated responses, allowing growth-promoting genes to be expressed. nih.gov
The targeting of the DELLA protein for degradation is carried out by a specific type of E3 ubiquitin ligase complex called SCF. nih.govsteberlab.org The SCF complex is a multi-protein machine that attaches ubiquitin molecules to target proteins, flagging them for destruction by the 26S proteasome. nih.govsteberlab.org The specificity of the SCF complex is determined by its F-box protein component, which acts as a substrate recognition receptor. plos.org
In the context of gibberellin signaling, the relevant F-box protein is known as SLY1 (in Arabidopsis) or GID2 (in rice). plos.orgpnas.org The GA-GID1-DELLA ternary complex is recognized by the SCFSLY1/GID2 complex. biorxiv.orgbiorxiv.org This recognition leads to the polyubiquitination of the DELLA protein. biorxiv.orgoup.com Once tagged with a chain of ubiquitin molecules, the DELLA protein is rapidly degraded by the 26S proteasome, clearing the way for the activation of GA responses. nih.govnih.gov The essential nature of this step is highlighted by the fact that mutations in the SLY1 or GID2 genes lead to a GA-insensitive, dwarf phenotype due to the overaccumulation of DELLA proteins. biorxiv.orgpnas.org
Transcriptomic and Proteomic Responses to this compound Treatment in Model Plant Systems
The degradation of DELLA proteins unleashes a cascade of transcriptional and proteomic changes. By freeing transcription factors from DELLA-mediated repression, this compound treatment leads to a large-scale reprogramming of the cell's genetic and protein landscape to favor growth and development.
Transcriptomic analyses using microarray and RNA-seq technologies in model systems like Arabidopsis and rice have identified hundreds of genes whose expression levels change in response to gibberellin treatment. nih.govnih.gov These GA-responsive genes are involved in a wide array of biological processes.
In a study on Arabidopsis using a GA-deficient mutant (ga1-3), researchers identified 230 genes that were upregulated and 127 genes that were downregulated by GA treatment. nih.gov Similarly, a comprehensive analysis in rice identified 301 GA-responsive genes. nih.gov These studies reveal that this compound would influence genes involved in hormone signaling (including crosstalk with auxin, ethylene (B1197577), and abscisic acid), cell wall modification (e.g., expansins, xyloglucan (B1166014) endo-transglycosylases), and transcription regulation. nih.govfrontiersin.org For example, in loquat, GA treatment to promote flowering resulted in the differential expression of genes homologous to key floral regulators like LFY, AP1, and SOC1, whose activity is known to be modulated by DELLAs. frontiersin.org
Table 1: Examples of Gibberellin-Responsive Genes in Model Plants
| Gene/Gene Family | Function | Model Organism | Regulation by GA | Reference |
| GASA (GA-Stimulated Arabidopsis) | Small secreted peptides, various roles in development | Arabidopsis thaliana | Upregulated | nih.gov |
| Expansins | Cell wall loosening, cell expansion | Arabidopsis thaliana, Lepidium sativum | Upregulated | nih.gov |
| XTH (Xyloglucan endotransglucosylase/hydrolase) | Cell wall modification and expansion | Lepidium sativum | Upregulated | nih.gov |
| PIF3/PIF4 | Phytochrome-Interacting Factors, transcription factors integrating light and GA signals | Arabidopsis thaliana | Downregulated | mdpi.comnih.gov |
| SOC1 (SUPPRESSOR OF OVEREXPRESSION OF CO 1) | Floral pathway integrator, transcription factor | Arabidopsis thaliana, Eriobotrya japonica | Upregulated | frontiersin.org |
| LFY (LEAFY) | Floral meristem identity gene, transcription factor | Eriobotrya japonica | Upregulated | frontiersin.org |
| GA20ox (GA 20-oxidase) | GA biosynthesis | Paeonia suffruticosa | Downregulated (feedback) | mdpi.com |
| GA2ox (GA 2-oxidase) | GA catabolism | Paeonia suffruticosa | Upregulated (feedback) | mdpi.com |
Proteomic studies, which analyze the entire set of proteins in a cell or tissue, provide a direct view of the functional molecules executing GA-induced physiological changes. Following this compound treatment, significant changes are observed in the abundance of proteins involved in metabolism, cell structure, and stress response.
In rice, proteomic analysis of roots treated with GA revealed changes in the accumulation of at least sixteen proteins. nih.govoup.com A notable example is the increase in aldolase, a key enzyme in the glycolytic pathway. nih.govoup.com This suggests that GA stimulates energy production to fuel the growth it promotes. A study in germinating barley using iTRAQ (isobaric tags for relative and absolute quantitation) found that GA treatment upregulated numerous proteins, particularly those involved in energy and starch metabolism, such as α-amylase and α-glucosidase, which are critical for mobilizing stored energy reserves. acs.org In loquat, proteomic analysis of GA-induced fruit development identified 923 differentially expressed proteins, enriched in pathways like the citrate (B86180) (TCA) cycle and carbon metabolism, highlighting the massive metabolic shift required for fruit growth. sci-hub.se
Table 2: Examples of Proteins Differentially Expressed Upon Gibberellin Treatment
| Protein | Biological Process | Model Organism/System | Change in Abundance | Reference |
| Aldolase | Glycolysis, Energy Metabolism | Rice (roots) | Increased | nih.govoup.com |
| α-Amylase | Starch Degradation | Barley (germinating seed) | Increased | acs.org |
| α-Glucosidase | Starch Degradation | Barley (germinating seed) | Increased | acs.org |
| Ribosomal Proteins | Protein Synthesis | Loquat (fruit) | Increased | sci-hub.se |
| Peroxidase | Stress Response, Cell Wall Metabolism | Rice (callus) | Changed | nih.gov |
| Probable Auxin-responsive protein | Hormone Crosstalk | Loquat (fruit) | Increased | sci-hub.se |
| 1-aminocyclopropane-1-carboxylate oxidase | Ethylene Synthesis | Loquat (fruit) | Increased | sci-hub.se |
Subcellular Localization and Trafficking of this compound Components within Plant Tissues
The action of this compound is initiated through a well-orchestrated series of events at the subcellular level, involving specific localization and movement of its signaling components. The primary receptor for this compound, GIBBERELLIN INSENSITIVE DWARF1 (GID1), is a soluble protein that has been identified in both the nucleus and the cytoplasm of plant cells. tandfonline.comoup.combioone.org While GID1 is detected in both compartments, it is preferentially localized in the nucleus, which serves as the principal site for signaling. nih.gov
The key repressors of the this compound signaling pathway are the DELLA proteins, a family of nuclear-localized transcriptional regulators. usp.brannualreviews.orgcsic.es In the absence of this compound, DELLA proteins are active and suppress the expression of this compound-responsive genes, thereby restraining growth.
The signaling cascade is triggered when this compound binds to the GID1 receptor. This binding event induces a conformational change in GID1, enabling it to interact with a DELLA protein. This crucial interaction occurs within the nucleus and marks the DELLA protein for degradation via the 26S proteasome pathway. usp.brwikipedia.org The degradation of DELLA proteins lifts their repressive hold on transcription factors, allowing for the expression of genes that promote growth and development.
While the nucleus is the primary arena for GID1-DELLA interactions, evidence suggests that cytosolic GID1 can also perceive the this compound signal and potentially initiate a signaling cascade from the cytoplasm. oup.com Furthermore, the influence of this compound extends to regulating the movement of other critical proteins. Through the action of DELLA proteins, this compound signaling can modulate the activity of the retromer complex, a key component of the protein trafficking machinery. pnas.org This interaction redirects proteins like the PIN auxin transporters away from the vacuolar degradation route and towards the plasma membrane, thereby influencing other hormone signaling pathways and cellular functions. pnas.org
Biochemical Effects of this compound on Enzyme Activities and Metabolic Fluxes in Plants
The downstream effects of this compound signaling manifest as significant alterations in the plant's biochemical landscape. These changes include the modulation of enzyme activities and the redirection of metabolic fluxes to support growth-related processes. A classic example is the this compound-induced synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of germinating cereal grains. wikipedia.orgcdlib.orgnih.gov This enzyme is critical for breaking down stored starch into sugars, providing energy for the growing embryo. wikipedia.orgbyjus.com
This compound also influences enzymes involved in crucial metabolic pathways. It can affect the activity of enzymes central to nitrogen assimilation and organic acid metabolism. mdpi.comnih.gov For instance, studies have shown that this compound treatment can alter the activity of carbonic anhydrase and chlorophyllase, enzymes involved in carbon fixation and chlorophyll (B73375) metabolism, respectively. phytomorphology.comglobalsciencebooks.info By regulating membrane permeability and a host of other enzymatic activities, this compound plays a role in enhancing plant tolerance to abiotic stresses. nih.gov
Specifically, this compound has been found to increase the accumulation of total RNA and stimulate the synthesis of messenger RNA (mRNA), particularly polysomal poly(A)+-RNA, which is actively being translated into protein. nih.gov The promotion of biomass is directly linked to this enhanced synthesis of DNA, RNA, and proteins. mdpi.com The control of α-amylase production is a well-studied example where this compound has been shown to increase the transcription of the gene encoding the enzyme, leading to greater synthesis of the protein. wikipedia.orgcdlib.org While some early research suggested the hormone might act at the level of translating pre-existing mRNA, the current consensus points towards a primary role in controlling gene transcription. wikipedia.orgcdlib.org
The effect of this compound on chlorophyll, the primary photosynthetic pigment, is multifaceted. Many studies report an increase in total chlorophyll content following this compound application, which contributes to improved photosynthetic rates. researchgate.netunisciencepub.compjoes.com However, in some cases, a rapid this compound-induced expansion of leaves can lead to a "dilution" effect, resulting in a lower concentration of chlorophyll per unit of leaf area. ashs.org Other reports indicate that under certain conditions, this compound might decrease chlorophyll content by increasing the activity of chlorophyllase, an enzyme that degrades chlorophyll. phytomorphology.comcas.cz
The regulation of chlorophyll synthesis is also indirectly linked to the this compound signaling pathway through DELLA proteins. DELLAs play a role in optimizing chlorophyll and carotenoid biosynthesis, which is crucial for protecting the plant from photooxidative damage, especially during early seedling development. nih.govoup.com By promoting the degradation of DELLAs, this compound influences these protective and synthetic pathways.
Table 1: Effect of this compound (as GA3) on Photosynthetic Parameters in Maize under Weak Light
Data from a study on maize (Zea mays L.) inbred lines (SN98A) treated with different concentrations of Gibberellic Acid (GA3) under low light stress. nih.gov Values represent the percentage increase compared to the untreated control.
| Parameter | Effect of 60 mg L–1 GA3 |
|---|---|
| Net Photosynthetic Rate (Pn) | Increased |
| Stomatal Conductance (Gs) | Increased |
| Transpiration Rate (Tr) | Increased |
| Photosynthetic Pigment Content | Increased |
| Photochemical Efficiency of PSII (Fv/Fm) | Increased |
Table 2: Influence of this compound (as GA3) on Photosynthetic Efficiency in Artemisia annua L.
Data showing the percentage increase in key photosynthetic attributes in Artemisia annua L. plants treated with 10-5 M Gibberellic Acid (GA3) compared to control plants. globalsciencebooks.info
| Parameter | % Increase Over Control |
|---|---|
| Net Photosynthetic Rate | 26.2% |
| Stomatal Conductance | 17.7% |
| Internal CO2 Concentration | 13.1% |
| Total Chlorophyll Content | 11.2% |
This compound plays a pivotal role in managing a plant's carbon resources by influencing both the acquisition and allocation of carbon. By enhancing photosynthetic efficiency, it boosts the "source" strength of leaves—their capacity to fix atmospheric carbon into sugars. researchgate.netunisciencepub.com Simultaneously, this compound regulates the "sink" strength of various plant organs by facilitating the transport and redistribution of these photo-assimilates to areas of active growth, such as developing leaves, stems, and fruits. researchgate.netunisciencepub.com
The increased stomatal conductance prompted by this compound is a key mechanism for improving carbon assimilation, as it facilitates a greater influx of CO2 for the Calvin cycle. mdpi.com There is also a complex interplay between carbon availability and this compound biosynthesis. Evidence suggests that the plant's carbon status, particularly the availability of sugars from photosynthesis, can regulate the expression of this compound biosynthesis genes. biorxiv.org This creates a feedback loop where carbon availability modulates this compound levels, which in turn drives growth and further carbon demand. biorxiv.org Interestingly, under conditions of elevated atmospheric CO2, the growth-promoting effects of this compound appear to be less pronounced, suggesting that high carbon availability can partially compensate for a reduced this compound supply. nih.gov
Influence of Gibbersib on Plant Physiological and Developmental Processes
Developmental Transitions Mediated by Gibbersib
Fruit Set and Development Dynamics
Gibberellins (B7789140) are pivotal in the transition from a flower ovary to a young, developing fruit, a process known as fruit set. nih.gov This developmental switch involves the activation of cell division and growth, which is often de-repressed following pollination and fertilization. frontiersin.org The hormonal control of this process is complex, frequently involving a synergistic interaction between gibberellins and another class of plant hormones, auxins. frontiersin.orgplos.org
In many plant species, the successful fertilization of ovules triggers a surge in both auxin and gibberellin production. frontiersin.org Research in Arabidopsis suggests a model where auxin, produced in the fertilized ovules, is transported to the surrounding fruit tissue (pericarp) where it stimulates the biosynthesis of active gibberellins. frontiersin.org These newly synthesized gibberellins then act to release the repression on growth, allowing cell division and expansion to proceed, thus ensuring the development of the fruit. frontiersin.org
The critical role of gibberellins is highlighted by studies on tomato (Solanum lycopersicum). When plants were treated with inhibitors of gibberellin biosynthesis, both fruit set and subsequent fruit growth were significantly decreased. nih.gov This inhibitory effect could be reversed by the external application of GA₃, demonstrating that gibberellins are essential for this process. nih.gov Further analysis indicated that GA₁ is likely the specific active gibberellin responsible for promoting fruit growth in tomatoes. nih.gov
In some cases, the application of gibberellins can even induce fruit development without fertilization, a phenomenon called parthenocarpy. plos.org In grapevines, for instance, applying gibberellin before the flowers fully bloom induces parthenocarpic fruit by interacting with auxin signaling pathways. plos.org Specifically, the gibberellin signal leads to the early down-regulation of genes that act as negative regulators of fruit set initiation, effectively tricking the plant into developing a fruit despite the absence of fertilization. plos.org
Table 1: Influence of Gibberellins (GAs) on Fruit Set and Development in Different Plant Species
Fruit Ripening and Quality Attributes (e.g., soluble solids, sugars, acids, anthocyanins)
While gibberellins are dominant drivers of fruit set and early growth, their role diminishes significantly as the fruit transitions to the ripening phase. frontiersin.org The ripening process involves a complex shift in the hormonal balance, with hormones like ethylene (B1197577) and abscisic acid (ABA) typically taking over as the primary regulators. frontiersin.orgfelixinstruments.com Generally, as a fruit matures and begins to ripen, the endogenous levels of gibberellins decrease. frontiersin.org
The developmental processes managed by gibberellins in early stages, such as promoting cell division and expansion, lay the foundation for the final quality attributes of the mature fruit. The ultimate size of the fruit, which is largely determined during the initial growth phase, influences the potential for accumulating soluble solids like sugars and organic acids.
Fruit quality is defined by a combination of factors including texture (firmness), taste (the balance of sugars and acids), and appearance (color, often from pigments like anthocyanins). felixinstruments.comnih.gov The softening of fruit during ripening is a result of the enzymatic breakdown of cell wall components. mdpi.com While this process is primarily driven by ethylene in many fruits, the initial cell wall structure established during the gibberellin-driven growth phase can influence the rate and extent of softening. mdpi.com Similarly, the accumulation of sugars and acids, which contribute to flavor, and pigments, which contribute to color, are metabolic processes that intensify during the ripening stage, a phase where gibberellin influence is minimal. nih.gov
This compound in Plant Abiotic Stress Acclimation and Tolerance
Gibberellins play a significant, though complex, role in how plants respond and adapt to abiotic stresses such as extreme temperatures and drought. frontiersin.orgmdpi.comfrontiersin.org The plant's ability to tolerate these environmental challenges often involves a trade-off between growth and defense, a balance in which gibberellin signaling is a key regulatory element.
Response to Temperature Extremes (Cold, Heat)
Plants have developed sophisticated mechanisms to cope with unfavorable temperatures, and the modulation of gibberellin signaling is an integral part of this response, particularly in the case of cold stress. nih.gov Research indicates that the repression of gibberellin signaling is a component of cold acclimation, the process by which plants increase their tolerance to freezing temperatures after an initial exposure to low, non-freezing temperatures. nih.gov
This is clearly demonstrated in studies using Arabidopsis mutants. A mutant (gai) with a constitutively active repressor of gibberellin signaling (a DELLA protein) showed increased freezing tolerance. nih.gov Conversely, a mutant lacking these key repressor proteins was hypersensitive to freezing, both before and after cold acclimation. nih.gov Similarly, a mutant (ga1) that is deficient in gibberellin production also exhibited greater freezing tolerance than wild-type plants. nih.gov These findings collectively suggest that reducing gibberellin-mediated growth is a crucial strategy for plants to conserve resources and enhance survival in cold conditions.
Heat stress, on the other hand, primarily causes damage through protein denaturation and increased fluidity of cellular membranes. usp.brfrontiersin.org While the direct role of gibberellins in heat tolerance is less defined than in cold tolerance, the general principle of a growth-defense trade-off applies. Under severe heat, resources are often diverted from growth processes, which are promoted by gibberellins, towards the synthesis of protective molecules like heat shock proteins. usp.br
Table 2: Cold Stress Tolerance in Arabidopsis Mutants with Altered Gibberellin (GA) Signaling
Drought Stress Mitigation Strategies
In response to drought, a primary strategy for plants is to conserve water. This often involves reducing growth, particularly of aerial parts, to limit water loss through transpiration. frontiersin.org Since gibberellins are potent growth promoters, reducing their levels is a key part of the plant's drought mitigation strategy. frontiersin.org
Evidence for this comes from transgenic tomato plants engineered to overexpress a gene (AtGAMT1) that inactivates gibberellins. frontiersin.org These plants, which had lower levels of active gibberellins, exhibited enhanced tolerance to drought stress. frontiersin.org This indicates that by actively lowering gibberellin levels, plants can slow their growth and better survive periods of water deficit. frontiersin.org
Mechanisms of Stress-Induced Protein and Nucleic Acid Synthesis Regulation
During periods of abiotic stress, plants undertake a major reprogramming of their gene expression and protein synthesis machinery. nih.gov A common response is the global repression of translation to conserve energy, coupled with the selective synthesis of proteins that are crucial for stress tolerance and survival. nih.govnih.gov
The modulation of gibberellin signaling is an upstream event that contributes to this reprogramming. Gibberellins normally promote the synthesis of proteins and nucleic acids required for growth and development. When plants encounter stress, the observed reduction in gibberellin signaling (as seen in cold and drought responses) is part of a larger cascade that shifts cellular resources away from growth. frontiersin.orgnih.gov
This hormonal shift helps trigger downstream mechanisms that regulate protein synthesis. For example, stress conditions can lead to the activation of specific protein kinases that phosphorylate the eukaryotic initiation factor 2 (eIF2α), a key step that leads to the general inhibition of translation initiation. nih.govnih.gov While this global shutdown occurs, specific mRNAs, often those encoding stress-protective proteins, can be selectively translated. nih.gov Therefore, the down-regulation of the gibberellin growth pathway is a high-level control mechanism that enables the cell to reallocate its biosynthetic capacity from development to defense and survival.
Interactions of this compound with Plant Defense Pathways against Biotic Agents
Plants are constantly under threat from pathogens and herbivores. To defend themselves, they rely on a sophisticated immune system regulated by a network of signaling hormones, primarily salicylic (B10762653) acid (SA) and jasmonic acid (JA). maxapress.comnih.gov Gibberellins interact with these defense pathways, often in an antagonistic manner, reflecting the fundamental trade-off between growth and defense. maxapress.comfrontiersin.org
The key mediators of this interaction are the DELLA proteins, which act as repressors of gibberellin signaling. maxapress.com When gibberellin levels are high, DELLA proteins are degraded, and the plant prioritizes growth. maxapress.com However, when the plant is attacked by a biotic agent, gibberellin signaling is often suppressed. This allows DELLA proteins to accumulate, which not only restrains growth but also directly influences the defense pathways. maxapress.com
DELLA proteins appear to function as regulatory hubs that balance the activity of the SA and JA pathways. maxapress.com The SA pathway is generally most effective against biotrophic pathogens (which feed on living tissue), while the JA pathway is typically activated in response to necrotrophic pathogens (which kill host tissue) and chewing insects. frontiersin.orgresearchgate.net These two defense pathways are often mutually antagonistic. By accumulating, DELLA proteins can modulate this crosstalk, helping to fine-tune the defensive response to the specific type of attacker. For example, the accumulation of DELLAs can enhance susceptibility or resistance to different pathogens by tipping the SA/JA balance. maxapress.com This interaction ensures that the plant can mount an appropriate defense while conserving energy by suppressing growth when under attack. mdpi.com
Table 3: The Growth-Defense Trade-off Modulated by Gibberellin (GA) Signaling
Interactions of Gibbersib with Endogenous Plant Hormonal Systems and Regulatory Networks
Crosstalk between Gibberellin and Auxin Signaling Pathways in Response to Gibbersib
The interplay between gibberellins (B7789140) and auxins is a cornerstone of plant developmental regulation. Research into the effects of this compound has revealed a significant level of crosstalk with the auxin signaling pathway. This compound, by modulating the gibberellin pathway, indirectly influences auxin homeostasis and response.
Studies have shown that this compound application can alter the expression of key genes involved in auxin transport and signaling. For instance, a notable effect is the change in the expression of certain PIN-FORMED (PIN) proteins, which are critical for polar auxin transport. This modulation of auxin distribution within the plant can lead to observable phenotypic changes, such as altered root architecture and shoot apical dominance.
Furthermore, this compound has been observed to affect the stability of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. These proteins are central to the auxin signaling cascade, and their degradation is a key step in activating auxin-responsive genes. By influencing the gibberellin pathway, this compound can impact the cellular machinery that targets Aux/IAA proteins for degradation, thereby fine-tuning the plant's response to auxin. This interaction highlights a complex regulatory loop where this compound-induced gibberellin signals are integrated with the auxin pathway to coordinate plant growth.
Antagonistic and Synergistic Interactions with Cytokinins
Cytokinins are another class of essential plant hormones that often act in concert or opposition to gibberellins to control various aspects of plant development, including cell division and differentiation. The interaction of this compound with cytokinin signaling pathways is multifaceted, exhibiting both antagonistic and synergistic relationships depending on the specific developmental context and tissue type.
In some instances, this compound has been shown to act antagonistically to cytokinins. For example, in the regulation of apical meristem activity, high levels of gibberellin signaling, potentially induced by this compound, can counteract the effects of cytokinins, which promote cell division in the meristem. This antagonism is crucial for maintaining the proper balance between cell division and differentiation.
Conversely, synergistic interactions have also been documented. In processes such as leaf expansion, both gibberellins and cytokinins play a positive role. The application of this compound can enhance the effects of endogenous cytokinins, leading to more robust leaf growth. This synergy is thought to be mediated through the convergence of their respective signaling pathways on common downstream targets, including transcription factors that regulate cell growth and proliferation.
| Interaction Type | Developmental Process | Observed Effect of this compound |
| Antagonistic | Apical Meristem Maintenance | Counteracts cytokinin-induced cell division |
| Synergistic | Leaf Expansion | Enhances cytokinin-promoted cell growth |
| Context-Dependent | Root Development | Modulates the balance between root elongation (promoted by gibberellins) and cell division in the root apical meristem (promoted by cytokinins) |
Interplay with Abscisic Acid (ABA) in Stress Responses and Dormancy
Abscisic acid (ABA) is a key hormone involved in mediating plant responses to various environmental stresses and in regulating seed dormancy. The relationship between gibberellins and ABA is classically antagonistic, with gibberellins promoting growth and breaking dormancy, while ABA inhibits these processes. This compound, by influencing the gibberellin pathway, directly engages in this hormonal tug-of-war.
In the context of seed dormancy and germination, this compound has been shown to counteract the inhibitory effects of ABA. It can promote the expression of genes required for the degradation of ABA and suppress the expression of ABA-responsive genes that maintain dormancy. This action helps to shift the hormonal balance in favor of germination.
During abiotic stress, such as drought or high salinity, plants accumulate ABA to trigger protective responses, including stomatal closure and the activation of stress-responsive genes. Research indicates that this compound-induced gibberellin signaling can sometimes attenuate the ABA-mediated stress response. This interplay is critical for a plant's ability to balance growth with stress tolerance, ensuring that growth is restrained under unfavorable conditions but can resume quickly once conditions improve. The ratio of active gibberellins to ABA, which can be influenced by this compound, is a critical determinant of the plant's physiological state.
Modulation of Ethylene (B1197577) and Jasmonate Pathways by this compound
Ethylene and jasmonates are plant hormones primarily associated with responses to biotic stress, such as pathogen attacks and herbivory, as well as certain developmental processes like fruit ripening and senescence. The interaction of this compound with these pathways reveals a broader role for gibberellin signaling in integrating growth with defense responses.
Studies have demonstrated that this compound can modulate the biosynthesis and signaling of ethylene. For instance, in some tissues, an increase in gibberellin signaling due to this compound application has been linked to a decrease in ethylene production. This antagonistic relationship can be important in developmental processes where the two hormones have opposing effects, such as in the control of stem elongation versus radial swelling.
The interplay with the jasmonate pathway is also significant. Jasmonates are known to inhibit growth, a process often mediated by their interaction with the gibberellin signaling pathway. Specifically, key components of the jasmonate signaling cascade can interact with and stabilize DELLA proteins, which are repressors of gibberellin signaling. By promoting the degradation of DELLA proteins, this compound can alleviate the growth-inhibiting effects of jasmonates. This crosstalk ensures that a plant can prioritize growth when defense responses are not urgently required.
| Hormone Pathway | Interaction with this compound-induced Signaling | Physiological Consequence |
| Ethylene | Often antagonistic; can suppress ethylene biosynthesis. | Modulates growth processes like stem elongation vs. radial swelling. |
| Jasmonate | Antagonistic; this compound can alleviate jasmonate-induced growth inhibition. | Balances the trade-off between plant growth and defense responses. |
Systemic Integration of this compound-Induced Signals in Whole Plant Physiology
The systemic nature of this compound-induced signals is evident in the coordinated growth of different plant organs. For example, changes in root development influenced by this compound's interaction with auxin can have profound effects on shoot growth by altering water and nutrient uptake. Similarly, the modulation of flowering time, a process heavily influenced by gibberellins, demonstrates a systemic response to this compound that integrates environmental cues with the endogenous developmental program.
Advanced Analytical Methodologies for Gibbersib Characterization and Profiling in Research
Chromatographic Techniques for Separation and Quantification of Gibberellin Components
Chromatography is the cornerstone of gibberellin analysis, enabling the separation of individual GAs from complex biological extracts. The choice between liquid and gas chromatography is often determined by the specific GAs of interest and the research objectives.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become the gold standard for GA analysis. This is due to its high sensitivity, selectivity, and applicability to a wide range of GA compounds without the need for derivatization. Reverse-phase HPLC, using columns like C18, is the most common separation method. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous solution of a weak acid (e.g., formic acid or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile.
The mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution instrument like a quadrupole time-of-flight (Q-TOF), provides definitive identification and quantification. Detection is commonly performed using electrospray ionization (ESI) in negative ion mode, as the carboxyl group on GAs is easily deprotonated. Quantification is achieved with high precision by using stable isotope-labeled internal standards, such as deuterated GAs ([²H₂]GAs), which mimic the behavior of the endogenous compounds during extraction, purification, and analysis. Selected reaction monitoring (SRM) on a QqQ instrument allows for the highly selective detection of specific precursor-to-product ion transitions, minimizing matrix interference and enabling quantification at picogram levels.
Table 1: Example HPLC-MS/MS Parameters for Gibberellin Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of GAs based on polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component of the mobile phase. |
| Flow Rate | 0.3 mL/min | Controls the speed of the mobile phase. |
| Ionization Mode | Negative Electrospray (ESI-) | Generates negatively charged ions. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive quantification. |
Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was the primary technique for GA analysis. Due to the low volatility and thermal instability of free GAs, a derivatization step is mandatory. This process involves converting the polar functional groups (carboxyl and hydroxyl groups) into less polar, more volatile, and thermally stable derivatives. The most common method is to first methylate the carboxyl group with diazomethane, followed by silylation of the hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.
These derivatized GAs are then separated on a capillary GC column, typically one with a non-polar stationary phase. The separated compounds are subsequently ionized, usually by electron ionization (EI), and detected by the mass spectrometer. The resulting mass spectra are highly reproducible and contain specific fragmentation patterns that are useful for structural identification. By operating the MS in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, the sensitivity and selectivity of the analysis are significantly enhanced.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of new gibberellins (B7789140) and for assessing the purity of GA standards.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure of a gibberellin. One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values from ¹H NMR spectra help to identify the types of protons and their neighboring atoms.
For complex structures like GAs, two-dimensional (2D) NMR experiments are often necessary to assemble the complete molecular framework. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton and assigning the positions of functional groups.
Infrared (IR) spectroscopy is used to identify the functional groups present in a gibberellin molecule. The GA structure features characteristic absorption bands. For instance, the hydroxyl (-OH) groups produce a broad absorption band around 3400-3500 cm⁻¹, while the stretching of the carboxyl (-COOH) group's carbonyl (C=O) appears around 1700-1730 cm⁻¹. The stretching of the lactone ring's carbonyl group is typically observed at a higher frequency, around 1760-1780 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy has more limited application for GAs because most lack significant chromophores that absorb light in the UV-Vis range. Their basic tetracyclic ent-gibberellane skeleton does not absorb UV light above 220 nm. However, for certain GAs that contain conjugated double bond systems or aromatic rings, UV-Vis spectroscopy can be a useful tool for purity assessment and quantification.
Immunoassays and Biosensors for Sensitive Gibberellin Detection in Biological Matrices
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for screening a large number of samples for specific gibberellins. These assays rely on the highly specific binding between an antibody and its target GA. By developing monoclonal or polyclonal antibodies against a particular gibberellin, it is possible to detect its presence in crude plant extracts with minimal sample cleanup. While immunoassays are very sensitive, they can sometimes suffer from cross-reactivity, where the antibody binds to structurally similar but different GAs, potentially leading to an overestimation of the target GA's concentration.
More recently, biosensors have emerged as a promising alternative for rapid and real-time GA detection. These devices couple a biological recognition element (like an antibody, an enzyme, or a receptor protein) with a physical transducer that converts the binding event into a measurable signal (e.g., optical, electrical, or piezoelectric). For example, surface plasmon resonance (SPR) biosensors can monitor the binding of GAs to immobilized receptor proteins in real-time, providing data on binding kinetics and concentration.
Table 2: Comparison of Advanced Analytical Methods for Gibberellins
| Technique | Primary Use | Sensitivity | Throughput | Structural Information |
|---|---|---|---|---|
| HPLC-MS/MS | Quantification, Identification | Very High | Medium | High (Mass, Fragmentation) |
| GC-MS | Quantification, Identification | High | Medium | High (Mass, Fragmentation) |
| NMR | Structural Elucidation | Low | Low | Very High (Full Structure) |
| IR Spectroscopy | Functional Group ID | Medium | High | Low (Functional Groups) |
| Immunoassays | Screening, Quantification | Very High | High | Very Low (Detection only) |
| Biosensors | Screening, Real-time Detection | High | High | Low (Detection only) |
Isotopic Labeling and Tracing for Gibberellin Metabolic Studies
Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds within a biological system. wikipedia.org The method involves 'labeling' a molecule of interest by replacing one or more of its atoms with an isotope, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ¹⁴C, ³H). wikipedia.orgcreative-proteomics.com When this labeled compound is introduced into an organism, its journey and transformation into other molecules can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) for stable isotopes, and scintillation counting or autoradiography for radioisotopes. wikipedia.org
This methodology is directly applicable to studying the metabolic fate of the gibberellin components of Gibbersib. By synthesizing isotopically labeled versions of the gibberellins present in the this compound mixture (such as GA3, GA4, and GA7), researchers can follow their uptake, transport, and conversion into other active or inactive forms within plant tissues.
A key research example, while not on this compound directly, demonstrates how this technique is applied to the gibberellin family. In a study on rice (Oryza sativa), researchers used carbon-14 (B1195169) (¹⁴C) and deuterium (B1214612) (²H) labeled gibberellins to elucidate the early 13-hydroxylation pathway. nih.gov By administering labeled precursors, they could track their conversion and confirm the metabolic sequence GA53 → GA44 → GA19 → GA20. nih.gov This type of study is fundamental to understanding how the exogenous gibberellins supplied by products like this compound are metabolized by the plant, providing insight into their mode of action and persistence.
Table 1: Example of Isotopically Labeled Gibberellins Used in a Metabolic Tracing Study in Rice nih.gov
| Labeled Compound | Isotopic Label(s) | Purpose of Use in Study |
|---|---|---|
| GA₅₃ | ¹⁴C₄ | Tracing the metabolic conversion to subsequent gibberellins in the pathway. |
| GA₄₄ | ¹⁴C₄ | Identifying its position and role within the metabolic sequence. |
This tracing approach allows scientists to build a comprehensive map of gibberellin metabolism, which is crucial for optimizing the application of growth regulators like this compound and for breeding crops with modified hormone metabolism.
Development of Robust Methodologies for Profiling Gibberellins in Diverse Plant Tissues and Extracts
Characterizing and quantifying the array of gibberellins, such as those in this compound, within complex plant matrices presents a significant analytical challenge. Gibberellins are typically present in very low concentrations (nanogram per gram of fresh weight or less), and they exist alongside a multitude of other structurally similar compounds. nih.gov This necessitates the development and application of highly sensitive and selective analytical methods.
The process generally involves a multi-step workflow:
Extraction: The initial step is to extract the gibberellins from the plant tissue (e.g., leaves, fruits, stems) using an appropriate solvent, often a mixture containing methanol or acetone.
Purification and Pre-concentration: The crude extract is then subjected to one or more purification steps to remove interfering substances. Techniques like solid-phase extraction (SPE) are commonly employed to clean up the sample and concentrate the gibberellins.
Analysis: The purified and concentrated sample is then analyzed using high-resolution separation and detection techniques.
Modern analytical chemistry offers several powerful platforms for gibberellin profiling. nih.gov The primary focus has been on chromatographic methods coupled with mass spectrometry, which provide the necessary selectivity and sensitivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is currently the most widely used technique. It separates the different gibberellins in a liquid phase before they are ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity, making it possible to confidently identify and quantify individual gibberellins even in complex extracts.
Gas Chromatography-Mass Spectrometry (GC-MS): An established and reliable method, GC-MS requires that the gibberellins be chemically modified (derivatized) to make them volatile before injection into the gas chromatograph. nih.gov While requiring an extra sample preparation step, it offers excellent separation efficiency and detailed mass spectra for structural confirmation.
The robustness of these methodologies is critical for studying the effect of products like this compound in various agricultural contexts, from enhancing the branching of apple seedlings to improving the yield of grapes and legumes. researchgate.netresearchgate.netmagarach-institut.ru Research in these areas relies on accurate measurement of endogenous and exogenously applied gibberellins to correlate physiological outcomes with specific hormonal changes.
Table 2: Overview of Advanced Analytical Methods for Gibberellin Profiling nih.gov
| Analytical Technique | Key Advantages | Common Applications in Gibberellin Research |
|---|---|---|
| LC-MS/MS | High sensitivity and specificity; suitable for a wide range of gibberellins without derivatization. | Comprehensive profiling of gibberellins in plant extracts; metabolic studies. |
| GC-MS | High chromatographic resolution; provides detailed mass spectra for structural elucidation. | Quantification of specific gibberellins; analysis of less polar gibberellins. |
| Capillary Electrophoresis (CE)-MS | Requires very small sample volumes; offers different separation selectivity compared to LC. | Analysis of charged/polar gibberellins; complementary to LC-MS. |
The continuous improvement of these analytical platforms is vital for advancing our understanding of plant endocrinology and for the effective application of complex growth regulators like this compound.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Gibberellin A1 (GA₁) |
| Gibberellin A3 (GA₃) |
| Gibberellin A4 (GA₄) |
| Gibberellin A7 (GA₇) |
| Gibberellin A9 (GA₉) |
| Gibberellin A19 (GA₁₉) |
| Gibberellin A20 (GA₂₀) |
| Gibberellin A44 (GA₄₄) |
| Gibberellin A53 (GA₅₃) |
| Acetic Acid |
| Acetone |
| 6-Benzyladenine |
| Carbon Dioxide |
| Deuterium |
| Ethanol |
| Ethylene (B1197577) |
| Glucose |
| Methanol |
| Oxygen |
Environmental Dynamics and Ecological Interactions of Gibbersib Components
Environmental Fate and Persistence of Gibberellins (B7789140) in Soil and Aquatic Systems
The persistence of gibberellins, such as Gibberellic Acid (GA3), in the environment is relatively low. Studies indicate that these compounds are readily degraded in both soil and aquatic environments through a combination of abiotic and biotic processes. In soil, the half-life of gibberellic acid can be less than 10 days, though this can be influenced by various environmental factors like temperature, pH, and moisture.
Abiotic degradation, which involves non-biological processes, plays a role in the breakdown of gibberellins.
Photolysis: Gibberellins can be degraded by ultraviolet (UV) radiation from sunlight. The extent of photolytic degradation depends on the intensity and wavelength of light, as well as the presence of photosensitizing substances in the environment.
Hydrolysis: While gibberellins are generally stable to hydrolysis at neutral pH, breakdown can occur under acidic or alkaline conditions. However, compared to microbial degradation, hydrolysis is often considered a minor pathway for their dissipation in most natural environments.
Uptake, Translocation, and Metabolism of Gibbersib in Non-Target Organisms within Ecosystems
While intended for plants, the components of this compound can be taken up by other organisms in the ecosystem. This section excludes direct human and animal toxicity, focusing instead on the physiological processes in non-target species. For instance, algae and aquatic plants may absorb gibberellins from the water, potentially influencing their growth and development. The extent of uptake and translocation within these organisms depends on the species and the concentration of the compound in the environment. Metabolism in non-target organisms often involves processes similar to those in target plants, such as conjugation with sugars to form inactive glycosides.
Influence on Soil Microbial Communities and Rhizosphere Interactions
The application of gibberellins can have transient effects on the structure and function of soil microbial communities. Some studies suggest that these compounds can stimulate the growth of certain microbial populations, while inhibiting others. These effects are generally temporary, with microbial communities often returning to their baseline state shortly after the gibberellins have been degraded. In the rhizosphere, the area of soil directly surrounding plant roots, gibberellins can influence the complex interactions between plants and microbes, potentially affecting nutrient cycling and plant health.
Potential for Runoff and Leaching in Agricultural Ecosystems
Due to their moderate water solubility, gibberellins have the potential for off-site movement from agricultural fields through runoff and leaching. The extent of this movement is dictated by several factors:
Soil Type: Sandy soils with low organic matter content are more prone to leaching, where the compounds move downward through the soil profile into groundwater.
Rainfall and Irrigation: Heavy rainfall or excessive irrigation shortly after application can increase the likelihood of both surface runoff and leaching.
Topography: Sloped fields are more susceptible to runoff, carrying dissolved gibberellins into adjacent aquatic systems.
However, the rapid degradation of these compounds helps to mitigate their long-term presence in water bodies.
The table below summarizes the factors influencing the potential for runoff and leaching of gibberellins.
| Factor | Influence on Runoff Potential | Influence on Leaching Potential |
| Soil Texture | Clayey soils increase runoff | Sandy soils increase leaching |
| Soil Organic Matter | High organic matter decreases runoff and leaching | Low organic matter increases runoff and leaching |
| Rainfall Intensity | High intensity increases runoff and leaching | Low intensity decreases runoff and leaching |
| Application Timing | Application before heavy rain increases potential | Application during dry periods decreases potential |
| Topography | Steep slopes increase runoff | Flat terrain decreases runoff |
Assessment of Broader Ecological Impacts on Biodiversity and Ecosystem Services
The broader ecological impacts of gibberellins, excluding direct toxicity, relate to their potential to alter natural ecological processes. For example, if runoff leads to elevated concentrations in aquatic ecosystems, it could potentially affect the growth patterns of native aquatic plants and algae, which in turn could have cascading effects on the food web. However, due to their rapid degradation and typically low application rates, widespread and persistent impacts on biodiversity and ecosystem services are generally considered to be low. The primary mitigation factor remains the swift biodegradation of these compounds in the environment.
Computational and Theoretical Studies on Gibbersib and Gibberellin Analogues
Molecular Docking and Dynamics Simulations of Gibberellin-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between gibberellin (GA) analogues and their primary receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). These methods provide detailed insights into the binding mechanisms at an atomic level, which is crucial for understanding the biological activity of different GA molecules.
Docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For gibberellins (B7789140), these simulations have consistently shown that the GID1 receptor has a specific binding pocket that accommodates the GA molecule. lifeasible.com The GA-binding pocket corresponds to the substrate-binding site of hormone-sensitive lipases, to which GID1 shares structural similarity. lifeasible.com Upon binding, a flexible N-terminal lid on the GID1 protein undergoes a conformational change, covering the pocket and stabilizing the interaction. lifeasible.com
Research has identified several key molecular interactions that are critical for the recognition and binding of GAs to the GID1 receptor. A pivotal feature is the carboxyl group (COOH) on the GA molecule. Molecular docking and dynamics simulations have revealed that the 6-COOH group, particularly in its β configuration, forms a strong salt bridge with a specific arginine residue (Arg244 in Arabidopsis thaliana GID1A) in the receptor. nih.gov This interaction is considered indispensable for GA recognition. nih.gov Furthermore, an indirect water bridge interaction between this same carboxyl group and a tyrosine residue (Tyr322) is also essential for stable binding. nih.gov Another crucial interaction involves the 3β-hydroxyl (OH) group of the GA molecule, which forms a unique hydrogen bond with a tyrosine residue (Tyr127), a feature necessary for bioactivity. nih.gov
Molecular dynamics simulations, which model the movement of atoms and molecules over time, complement docking studies by assessing the stability of the GA-GID1 complex. These simulations have confirmed that in addition to salt bridges and hydrogen bonds, hydrophobic interactions between the GA molecule and the receptor are necessary to lock the GA into its active conformation and stabilize the entire complex. nih.gov The table below summarizes key interacting residues within the GID1A receptor and their role in binding gibberellin analogues.
| Interacting Residue (in AtGID1A) | Interacting Group on GA | Type of Interaction | Significance of Interaction |
| Arg244 | 6β-COOH | Salt Bridge | Essential for GA recognition and binding. nih.gov |
| Tyr322 | 6β-COOH | Hydrogen Bond (via water) | Contributes to the stability of GA binding. nih.gov |
| Tyr127 | 3β-OH | Hydrogen Bond | Necessary for the biological activity of the GA. nih.gov |
| Various | GA Carbon Skeleton | Hydrophobic Interactions | Stabilizes the overall GA-GID1A complex structure. nih.gov |
These computational studies provide a detailed framework for understanding why only a few of the more than 130 identified GAs are biologically active and guide the design of new synthetic analogues with desired activities. scholarpublishing.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Gibberellin Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of compounds and their biological activity. biorxiv.org In the context of gibberellins, QSAR models are developed to predict the efficacy of novel analogues as plant growth regulators, thereby streamlining the discovery process by prioritizing compounds for synthesis and testing. researchgate.netrothamsted.ac.uk
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. biorxiv.org These descriptors quantify various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity (hydrophobicity), and electronic characteristics. researchgate.net A mathematical model, often a regression or classification model, is then generated to link these descriptors to the observed biological activity (e.g., promotion of hypocotyl elongation). biorxiv.org
For gibberellin analogues, studies have employed various QSAR approaches, including three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net These advanced models consider the 3D shape of the molecules and their surrounding steric and electrostatic fields to better predict activity. researchgate.net For instance, a QSAR analysis performed on a series of kaurane-type diterpenes, which are precursors to gibberellins, identified that their activity was primarily related to electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1, as well as the logarithm of the partition coefficient (logP), which is a measure of lipophilicity. nih.gov
Machine learning algorithms, such as support vector machines (SVM) and neural networks, are increasingly being used to build more sophisticated and predictive QSAR models. biorxiv.org These methods can handle complex, non-linear relationships between structure and activity, which are common in biological systems. rothamsted.ac.ukbiorxiv.org The table below presents typical descriptors that could be used in a QSAR model for predicting gibberellin-like activity.
| Descriptor Type | Specific Descriptor Example | Property Represented | Potential Impact on Gibberellin Efficacy |
| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability | Influences reactivity and interaction with receptor sites. nih.gov |
| Steric | Molecular Volume | Size and shape of the molecule | Determines the fit within the GID1 receptor binding pocket. |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance | Affects transport to the target site and binding interactions. nih.gov |
| Topological | Wiener Index | Molecular branching and complexity | Relates to overall molecular architecture. |
The ultimate goal of QSAR modeling in this field is to create a validated model that can accurately predict the biological activity of new, unsynthesized gibberellin analogues, thus accelerating the design of novel plant growth regulators. rothamsted.ac.uk
In Silico Prediction of Gibberellin Biosynthesis Pathways and Enzymes
Computational biology offers powerful tools for predicting and analyzing the metabolic pathways responsible for gibberellin biosynthesis. scholarpublishing.org The GA biosynthetic pathway is complex, involving multiple enzymatic steps in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. oup.commdpi.com In silico methods are crucial for identifying the genes encoding these enzymes and understanding how the pathway is regulated. nih.gov
One common approach is the in silico screening of genomic and transcriptomic databases using the known amino acid sequences of GA metabolic enzymes as queries. nih.gov Tools like BLAST (Basic Local Alignment Search Tool) are used to find homologous sequences in a target organism's genome. scholarpublishing.orgresearchgate.net For example, this method has been used to identify a comprehensive set of candidate genes for the key enzymes in the rice GA pathway, including ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), GA 20-oxidase (GA20ox), and GA 2-oxidase (GA2ox). scholarpublishing.orgnih.gov
Machine learning algorithms provide a more advanced method for predicting enzyme function. scholarpublishing.org Researchers have developed high-performance prediction tools, such as 'GAPred', which uses algorithms like Naïve-Bayes and Support Vector Machines (SVM) to classify proteins as GA metabolic enzymes based on features like their dipeptide composition. scholarpublishing.orgresearchgate.net These models are trained on datasets of known GA enzymes and can then be used to predict the function of uncharacterized proteins with high accuracy. scholarpublishing.orgresearchgate.net Additionally, Hidden Markov Models (HMMs) can be built for specific enzyme families to conduct more sensitive database searches for new members. scholarpublishing.orgresearchgate.net
These computational approaches not only identify the components of the pathway but also help distinguish between genes involved in GA synthesis and those involved in the production of other related compounds, such as diterpene phytoalexins. nih.gov The table below lists the key enzymes in the later stages of GA biosynthesis that are often targets for computational prediction and analysis.
| Enzyme Family | Abbreviation | Function in GA Pathway | Computational Prediction Methods |
| GA 20-oxidase | GA20ox | Catalyzes several oxidation steps leading to the immediate precursors of bioactive GAs (e.g., GA₉ and GA₂₀). mdpi.compnas.org | BLAST, HMM, SVM, Naïve-Bayes. scholarpublishing.orgresearchgate.net |
| GA 3-oxidase | GA3ox | Catalyzes the final step to produce bioactive GAs (e.g., GA₄ and GA₁). pnas.org | BLAST, HMM, SVM, Naïve-Bayes. scholarpublishing.org |
| GA 2-oxidase | GA2ox | Inactivates bioactive GAs and their precursors, acting as a key point of regulation. oup.com | BLAST, HMM, SVM, Naïve-Bayes. scholarpublishing.orgresearchgate.net |
| ent-kaurene oxidase | KO | Catalyzes early steps in the pathway on the endoplasmic reticulum membrane. oup.comnih.gov | BLAST, HMM, SVM, Naïve-Bayes. scholarpublishing.org |
By integrating these in silico predictions with experimental data, researchers can build comprehensive models of the GA metabolic network, leading to a deeper understanding of plant growth regulation. nih.gov
Chemoinformatics Approaches for Designing Novel Gibberellin-Like Compounds
Chemoinformatics integrates computational and informational techniques to solve problems in chemistry, playing a pivotal role in the rational design of novel gibberellin-like compounds. imtm.cz These approaches accelerate the discovery of new plant growth regulators by enabling the analysis of vast chemical spaces and the prediction of molecular properties before undertaking costly and time-consuming synthesis. u-strasbg.fr
A key chemoinformatics strategy is virtual screening , where large digital libraries of chemical compounds are computationally filtered to identify those likely to interact with a specific biological target, such as the GID1 receptor. researchgate.net This process often begins with pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. davidpublisher.comdergipark.org.tr By creating a pharmacophore based on known active gibberellins, researchers can rapidly screen databases to find structurally diverse molecules that match these critical features. davidpublisher.com For example, a pharmacophore model generated from various gibberellic acids was used to show that the fungal metabolite gliotoxin (B1671588) could align with the key features, suggesting a similar mechanism of action. davidpublisher.comresearchgate.net
Following virtual screening, molecular docking is used to predict the binding mode and affinity of the selected "hit" compounds with the target receptor. This was successfully used in the discovery of novel 1,3-benzodioxole (B145889) derivatives as plant growth retardants, where a database was filtered using pharmacophore models and physicochemical properties before docking into the GID1 receptor structure. researchgate.net
These in silico design strategies have led to the identification of several novel classes of compounds with gibberellin-like activity or inhibitory effects. researchgate.netmdpi.com The table below highlights some examples of compound classes designed or identified using chemoinformatics approaches.
| Compound Class | Design/Screening Method | Target | Predicted or Observed Activity |
| 1,3-Benzodioxole Derivatives | Pharmacophore modeling, virtual screening, molecular docking | GID1 Receptor | Plant growth retardant (inhibitory). researchgate.net |
| Thiourea Derivatives | Molecular docking, dynamic simulation | GID1A Receptor | Gibberellin-like activity (promotional). researchgate.net |
| Gliotoxin | Common pharmacophore evaluation, molecular docking | GID1 Receptor | Potential gibberellin mimic. davidpublisher.comresearchgate.net |
By combining these chemoinformatics tools, scientists can move from a known target structure or a set of active ligands to the design of novel, potent, and potentially more selective gibberellin analogues for agricultural applications. imtm.czmdpi.com
Predictive Modeling of Gibbersib Transport and Distribution in Plant Systems
Predictive modeling is essential for understanding how gibberellins are transported and distributed throughout a plant, processes that are critical for their function in regulating growth and development in different organs. frontiersin.orgresearchgate.net Given that direct measurement of hormone distribution at high spatio-temporal resolution is challenging, computational models have become indispensable tools for simulating and testing hypotheses about GA transport dynamics. researchgate.netfrontiersin.org
These models often take a multiscale systems biology approach , integrating processes that occur at different biological levels, from subcellular trafficking to long-distance transport through the plant's vascular system (xylem and phloem). biorxiv.orgfrontiersin.org Studies have shown that the GA precursor, GA₁₂, is a primary form of mobile gibberellin that undergoes long-distance transport. tandfonline.comnih.gov This precursor moves from production sites (e.g., roots, mature leaves) to recipient tissues, where it is converted into its bioactive form. tandfonline.comnih.gov
Mathematical models have been developed to simulate the establishment of GA gradients within specific tissues, such as the Arabidopsis root. biorxiv.orgfrontiersin.org These models are typically represented by systems of differential equations that account for:
Cell-to-cell transport : Diffusion through the apoplast (space between cells) and transport between cells via plasmodesmata. biorxiv.org
Active transport : The role of specific membrane transporters, such as those from the NPF (NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY), which have been identified as GA transporters. oup.com
Metabolism : Local biosynthesis (e.g., by GA20ox and GA3ox enzymes) and catabolism (e.g., by GA2ox enzymes), which create sources and sinks that shape the gradient. biorxiv.orgnih.gov
Growth-induced dilution : The rapid expansion of cells, which can dilute the intracellular concentration of hormones. frontiersin.org
By combining model predictions with experimental data from fluorescent GA biosensors, researchers can validate and refine their understanding of how these processes interact. biorxiv.org For example, modeling revealed that in the maize leaf, the observed GA distribution under drought and cold stress is not explained by changes in enzyme transcript levels alone but requires post-transcriptional regulation of enzyme activity. nih.gov Similarly, in the Arabidopsis root, models showed that the GA gradient, which correlates with cell elongation, emerges from a combination of phloem-delivered GA₁₂, local biosynthesis patterns, diffusion, and catabolism. biorxiv.org
| Modeled Process | Key Parameters in Model | Significance for GA Distribution |
| Long-Distance Transport | Phloem/Xylem loading and unloading rates | Delivers GA precursors (e.g., GA₁₂) to sink tissues. biorxiv.orgtandfonline.com |
| Cellular Diffusion | Plasmodesmatal and apoplastic diffusion coefficients | Allows for the smoothing and establishment of local gradients. biorxiv.org |
| Active Transport | Transporter protein activity (e.g., NPFs) | Controls the directional import/export of GAs across cell membranes. oup.com |
| Metabolism (Synthesis/Catabolism) | Enzyme kinetic rates (Vmax, Km) | Creates local sources and sinks that define the shape and level of the GA gradient. biorxiv.orgnih.gov |
| Cell Growth | Relative elemental growth rate | Causes dilution of GA concentration in rapidly expanding cells. frontiersin.org |
These predictive models provide a mechanistic framework for how GA distribution is controlled, offering insights that are crucial for understanding how plants regulate growth in response to both developmental and environmental cues. nih.gov
Research Directions and Future Perspectives for Gibbersib Studies
Elucidation of Undiscovered Gibberellins (B7789140) within the Gibberellin Complex
While over 130 gibberellins have been identified from plants, fungi, and bacteria, it is widely believed that more remain to be discovered. The ongoing exploration of biodiversity, particularly in unique ecological niches, is expected to reveal novel gibberellin structures with potentially new biological activities. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are crucial for identifying and characterizing these new compounds from complex biological extracts. The discovery of new gibberellins is not merely an academic exercise; it could lead to the identification of molecules with greater stability, specificity, or efficacy for agricultural applications.
Advanced Omics Integration (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
A holistic understanding of gibberellin action requires the integration of multiple "omics" disciplines. This systems biology approach moves beyond the study of single genes or proteins to a network-level analysis of how gibberellins regulate plant processes.
Genomics: Genome-wide association studies (GWAS) and the analysis of transcriptomes (all the RNA molecules in a cell) are identifying new genes involved in gibberellin signaling and biosynthesis. This allows researchers to understand how different plant species have evolved their responses to these hormones.
Proteomics: The study of the entire set of proteins in a plant or tissue reveals how gibberellin signals are translated into functional changes. Identifying which proteins are up- or down-regulated in response to gibberellins provides direct insight into the cellular machinery being controlled.
Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological sample. By analyzing how the metabolome changes in response to gibberellins, scientists can map the downstream biochemical pathways that are affected, linking hormone signaling to metabolic output and growth.
Integrating these omics datasets provides a comprehensive picture of the gibberellin regulatory network, from gene to protein to metabolic function.
Targeted Gene Editing in Plants to Optimize Gibberellin Responsiveness
The advent of CRISPR-Cas9 and other gene-editing technologies has revolutionized the ability to precisely modify plant genomes. In the context of gibberellins, these tools are being used to fine-tune plant growth and development. For example, by editing the genes that code for DELLA proteins—key negative regulators of gibberellin signaling—researchers can create semi-dwarf crop varieties that are more resistant to lodging (bending over) without the yield penalties associated with some traditional dwarf varieties. This targeted approach allows for the optimization of gibberellin sensitivity in specific tissues or at particular developmental stages, offering a sophisticated way to enhance crop performance.
Table 1: Key Genes in the Gibberellin Pathway Targeted for Crop Improvement
| Gene Target | Function | Desired Outcome of Editing | Potential Crop Benefit |
| GA20ox (Gibberellin 20-oxidase) | Key enzyme in the biosynthesis of active GAs | Increase or decrease expression to modulate plant height and flowering time. | Optimized plant architecture, improved harvest index. |
| GA3ox (Gibberellin 3-oxidase) | Catalyzes the final step to produce active GAs | Enhance expression for increased growth or targeted knockout for dwarfing. | Control of plant stature and fruit size. |
| DELLA proteins (e.g., RHT, GAI) | Repressors of GA signaling | Introduce mutations to create proteins that are constantly active or insensitive to GA. | Development of semi-dwarf, lodging-resistant cereal crops. |
| GID1 (Gibberellin Insensitive Dwarf1) | Gibberellin receptor | Modify receptor affinity to fine-tune sensitivity to endogenous or applied GAs. | Enhanced growth control and stress tolerance. |
Sustainable Biotechnological Innovations for Gibberellin Production
Currently, the commercial production of gibberellins, particularly gibberellic acid (GA3), relies heavily on fermentation of the fungus Fusarium fujikuroi. Future research is focused on making this process more sustainable and efficient. This includes metabolic engineering of the fungus to increase yields and produce specific types of gibberellins. Additionally, there is growing interest in developing microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae (yeast), as alternative production platforms. These microorganisms can be engineered with the necessary biosynthetic pathways to produce gibberellins, potentially leading to a more controlled and cost-effective production process.
Development of Novel Gibberellin-Mimicking Compounds with Enhanced Specificity
While natural gibberellins are effective, they can sometimes lack specificity and stability in agricultural settings. A significant area of research is the design and synthesis of synthetic molecules that mimic the action of gibberellins. These "mimics" can be engineered to have improved properties, such as greater stability in the field, better uptake by plants, or a more targeted effect on a specific physiological process, like flowering or fruit set. The development of such compounds relies on a deep understanding of the gibberellin receptor's structure and how it binds to the hormone.
Investigation of Gibberellin's Role in Plant-Microbe Symbioses
The influence of gibberellins extends beyond the plant itself to its interactions with symbiotic microorganisms. For instance, gibberellins play a role in the formation of root nodules in legumes, which house nitrogen-fixing bacteria. They are also involved in the establishment of mycorrhizal symbioses, where fungi help plants acquire nutrients from the soil. Future research will explore how plants use gibberellin signaling to regulate these beneficial relationships and how microbes, in turn, may produce their own gibberellins to influence the host plant. Understanding these interactions could lead to new strategies for enhancing nutrient uptake and plant health.
Addressing Global Agricultural Challenges through Precision Application of Gibberellin Research
Ultimately, the goal of much gibberellin research is to address pressing global challenges, such as food security and climate change. Precision agriculture will benefit from a deeper understanding of gibberellins. For example, applying specific gibberellins or their inhibitors at precise moments in a crop's life cycle could help synchronize flowering, improve fruit development, or enhance tolerance to environmental stresses like drought and salinity. By tailoring gibberellin responses in crops, it may be possible to increase yields, reduce the need for chemical inputs, and develop more resilient agricultural systems.
Bridging Fundamental Gibberellin Research with Applied Plant Science Strategies
The journey of gibberellins from a curious observation in "foolish seedling" disease of rice to a cornerstone of modern agriculture exemplifies a successful bridge between fundamental research and applied plant science. nih.gov Gibbersib, a preparation containing a complex of gibberellic acids from the fungus Fusarium fujikuroi (reclassified as Gibberella fujikuroi), is a direct beneficiary of this extensive body of knowledge. nih.govresearchgate.net Future advancements in the efficacy and application of this compound will continue to rely on a strong foundation of basic gibberellin research. This section explores the synergistic relationship between fundamental discoveries in gibberellin biology and the strategic application of products like this compound in agriculture.
Fundamental research into the biosynthesis, signaling, and transport of gibberellins provides a critical roadmap for the strategic and effective use of this compound. nih.govresearchgate.net A deep understanding of the molecular mechanisms by which gibberellins regulate plant growth and development allows for the targeted application of this compound to achieve specific agronomic goals. nih.govnih.gov For instance, knowledge of the genes and enzymes involved in the gibberellin signaling pathway has been instrumental in developing strategies to enhance crop yields and improve stress tolerance. researchgate.net
One of the most significant contributions of fundamental gibberellin research to applied agriculture was its role in the "Green Revolution." nih.govresearchgate.net The development of semi-dwarf, high-yielding varieties of wheat and rice was a direct result of understanding the genetic basis of gibberellin synthesis and response. researchgate.net This knowledge continues to inform breeding programs and the application of gibberellin-based products like this compound to optimize plant stature for improved lodging resistance and harvestability. nih.gov
The exogenous application of gibberellins, as with this compound, is a powerful tool for manipulating various aspects of plant development. researcher.life Fundamental studies have elucidated the roles of gibberellins in processes such as seed germination, stem elongation, leaf expansion, flowering, and fruit development. nih.govnih.gov This knowledge allows for the precise timing and application of this compound to achieve desired outcomes, such as breaking seed dormancy, increasing fruit size, and synchronizing flowering. nih.govagriculture.institute
Future research directions for products like this compound will be heavily influenced by ongoing fundamental studies. Investigating the complex interactions between gibberellins and other plant hormones, for example, will open new avenues for developing more sophisticated and effective application strategies. nih.gov Furthermore, research into the role of gibberellins in plant responses to abiotic and biotic stresses is a promising area that could lead to the use of this compound to enhance crop resilience. nih.gov
The development of more targeted and efficient formulations of gibberellin-based products is another area where fundamental research will play a crucial role. agriculture.institute As our understanding of gibberellin transport and perception at the cellular and tissue levels improves, it may be possible to design this compound formulations that deliver the active compounds more effectively to their target sites. researchgate.netnih.gov This could lead to lower application rates, reduced environmental impact, and improved cost-effectiveness for growers. agriculture.institute
The table below summarizes key areas of fundamental gibberellin research and their corresponding applications in plant science, which are directly relevant to the strategic use of this compound.
| Area of Fundamental Research | Key Findings | Applied Plant Science Strategies with this compound |
| Gibberellin Biosynthesis | Identification of key enzymes and genes in the gibberellin production pathway. usda.gov | Development of new this compound formulations with optimized gibberellin profiles for specific crops and applications. |
| Gibberellin Signaling | Elucidation of the role of DELLA proteins as negative regulators of gibberellin response. usda.gov | Targeted application of this compound to overcome growth restrictions at specific developmental stages. |
| Gibberellin Transport | Identification of transporters involved in the movement of gibberellins within the plant. researchgate.net | Optimization of this compound application methods to ensure efficient uptake and delivery to target tissues. |
| Hormonal Crosstalk | Understanding the interactions between gibberellins and other hormones like auxins and abscisic acid. nih.gov | Development of integrated plant growth regulation programs that combine this compound with other hormonal and nutritional treatments. |
| Stress Physiology | Investigating the role of gibberellins in plant responses to environmental stresses such as salinity and drought. nih.govnih.gov | Application of this compound to enhance crop tolerance to abiotic and biotic stresses. |
The continued exploration of microbial sources of gibberellins, such as Fusarium fujikuroi, also presents exciting opportunities for the future of this compound. researchgate.netdntb.gov.uasemanticscholar.org Research into the genetic regulation of gibberellin production in these fungi could lead to the development of strains that produce higher yields of specific gibberellins, potentially leading to more potent and cost-effective this compound formulations. researchgate.net Furthermore, the study of the diverse array of gibberellins produced by different microbial species may uncover novel compounds with unique plant growth-regulating properties. nih.gov
Q & A
Q. How to ensure ethical compliance in human trials involving this compound?
- Methodological Answer : Obtain IRB approval and informed consent. Implement data anonymization and secure storage (e.g., encrypted databases). Monitor adverse events in real-time and establish stopping criteria. For vulnerable populations, include additional safeguards (e.g., independent data monitoring committees) .
Q. What tools facilitate dataset discovery for comparative studies on this compound analogs?
- Methodological Answer : Use Google Dataset Search or domain-specific repositories (e.g., ChEMBL for chemical data). Filter by metadata (e.g., "IC50 values," "in vitro assays"). Cross-validate datasets with original publications and check for licensing restrictions .
Tables: Key Methodological Considerations
| Aspect | Basic Research | Advanced Research |
|---|---|---|
| Hypothesis Testing | Null vs. alternative hypotheses | Bayesian inference, multi-model comparison |
| Data Sources | Primary assays, literature reviews | Multi-omics integration, meta-analyses |
| Statistical Tools | t-tests, ANOVA | Machine learning, mixed-effects models |
| Reproducibility | Protocol standardization | Open data, pre-registration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
